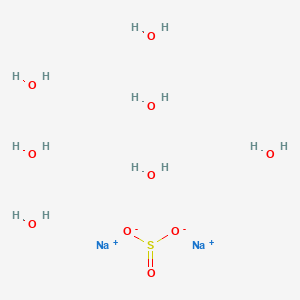
Sodium sulfite heptahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium sulfite heptahydrate is an inorganic compound with the chemical formula Na₂SO₃·7H₂O. It is a white, water-soluble solid that is commonly used in various industrial processes. This compound is known for its role as an antioxidant and preservative in the food industry, as well as its applications in the pulp and paper industry, water treatment, and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium sulfite heptahydrate can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction is typically conducted in warm water, where sodium sulfite initially precipitates as a white solid. With the addition of more sulfur dioxide, the solid dissolves to form sodium bisulfite, which crystallizes upon cooling .
Industrial Production Methods: Industrially, sodium sulfite is produced by reacting sulfur dioxide with a solution of sodium carbonate. The overall reaction is as follows: [ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ] This method is widely used due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can be oxidized by atmospheric oxygen to form sodium sulfate. [ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
Reduction: It acts as a mild reducing agent and can reduce various compounds, such as aldehydes, to their corresponding alcohols.
Substitution: Sodium sulfite can react with halogens to form halogenated sulfites.
Common Reagents and Conditions:
Oxidation: Requires exposure to air or an oxidizing agent.
Reduction: Typically involves the use of sodium sulfite in aqueous solution.
Substitution: Involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Corresponding alcohols from aldehydes.
Substitution: Halogenated sulfites.
Aplicaciones Científicas De Investigación
Sodium sulfite heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in the preservation of biological samples and as an antioxidant in cell culture media.
Medicine: Utilized in the formulation of certain pharmaceuticals to maintain stability and potency.
Industry: Applied in the pulp and paper industry for lignin removal, in water treatment as an oxygen scavenger, and in the photographic industry to protect developer solutions from oxidation
Mecanismo De Acción
Sodium sulfite heptahydrate exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant, where it helps to prevent oxidative damage by neutralizing free radicals. In water treatment, it scavenges oxygen, preventing corrosion in boilers and other equipment .
Comparación Con Compuestos Similares
- Sodium bisulfite (NaHSO₃)
- Sodium metabisulfite (Na₂S₂O₅)
- Sodium sulfate (Na₂SO₄)
Comparison:
- Sodium bisulfite: Similar reducing properties but is more acidic and used in different applications, such as food preservation and wine making.
- Sodium metabisulfite: Stronger reducing agent and used in similar applications but has a different molecular structure and reactivity.
- Sodium sulfate: Primarily used as a drying agent and in detergents, lacks the reducing properties of sodium sulfite .
Sodium sulfite heptahydrate stands out due to its unique combination of reducing properties and water solubility, making it versatile for various industrial and research applications.
Propiedades
Número CAS |
10102-15-5 |
|---|---|
Fórmula molecular |
H4NaO4S |
Peso molecular |
123.09 g/mol |
Nombre IUPAC |
disodium;sulfite;heptahydrate |
InChI |
InChI=1S/Na.H2O3S.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |
Clave InChI |
QBIGNSMBLQLXMJ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] |
SMILES canónico |
O.OS(=O)O.[Na] |
Key on ui other cas no. |
10102-15-5 |
Pictogramas |
Irritant |
Números CAS relacionados |
7757-83-7 (Parent) |
Sinónimos |
Sulfurous Acid Disodium Salt Heptahydrate; Anhydrous Sodium Sulfite Heptahydrate; Disodium Sulfite Heptahydrate; E 221 Heptahydrate; S-WAT Heptahydrate; Sodium Sulfite Heptahydrate; Sodium Sulfite Anhydrous Heptahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















